[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone
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Overview
Description
[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone: is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the cyclopentene-1-carbonyl group through a series of condensation reactions. The final step involves the attachment of the 2,5-difluorophenyl group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone: undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of [1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone: can be compared to other compounds with similar structures, such as:
Dichloroanilines: These compounds also feature substituted aromatic rings and are used in the production of dyes and herbicides.
Knoevenagel Condensation Products: These compounds are synthesized through a well-known organic reaction and have applications in various fields.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c19-14-7-8-16(20)15(10-14)17(22)13-6-3-9-21(11-13)18(23)12-4-1-2-5-12/h4,7-8,10,13H,1-3,5-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIASZBXCWYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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